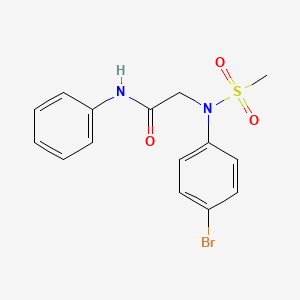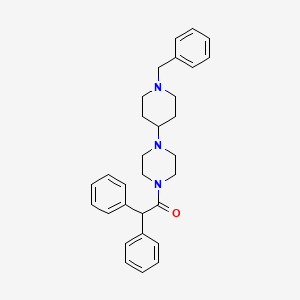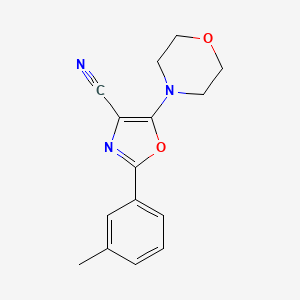![molecular formula C18H20N2O3S B5814553 3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5814553.png)
3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as IMB-3 and is known for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of IMB-3 is not fully understood, but it is believed to work by inhibiting various signaling pathways in cells. IMB-3 has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. IMB-3 has also been shown to inhibit the activation of STAT3, a transcription factor that regulates the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects:
IMB-3 has been shown to have several biochemical and physiological effects. In cancer research, IMB-3 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has shown that IMB-3 has anti-inflammatory properties and can reduce the production of inflammatory cytokines. Neurological research has shown that IMB-3 has neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IMB-3 in lab experiments is its potential use in the treatment of various diseases. IMB-3 has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. However, one of the limitations of using IMB-3 in lab experiments is its multi-step synthesis process, which requires careful handling of the reactants.
Zukünftige Richtungen
There are several future directions for research on IMB-3. One direction is to further investigate the mechanism of action of IMB-3 and its potential use in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for IMB-3 to make it more accessible for research purposes. Additionally, research can be conducted to explore the potential use of IMB-3 in combination with other drugs for the treatment of diseases.
Synthesemethoden
IMB-3 can be synthesized by the reaction of 3-methoxyaniline with carbon disulfide to form 3-methoxyphenyl isothiocyanate. This intermediate is then reacted with 3-isopropoxyaniline to form the final product, IMB-3. The synthesis of IMB-3 is a multi-step process and requires careful handling of the reactants.
Wissenschaftliche Forschungsanwendungen
IMB-3 has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurological disorders. In cancer research, IMB-3 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that IMB-3 has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In neurological research, IMB-3 has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12(2)23-16-9-4-6-13(10-16)17(21)20-18(24)19-14-7-5-8-15(11-14)22-3/h4-12H,1-3H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQAZJFZBCXBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl [3-(2-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5814498.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5814504.png)



![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
